trans-2-(4-tert-Butylphenyl)cyclohexanol

Lipophilicity Drug Design Chromatographic Retention

This trans-2-arylcyclohexanol derivative delivers a 1.7 log unit lipophilicity increase over trans-2-phenylcyclohexanol (XLogP 4.4 vs 2.7), directly impacting reaction partitioning, solubility, and chromatographic retention. The para-tert-butyl group modulates diastereoselectivity in auxiliary-controlled alkylations (20% to >98% depending on aryl substitution), making it indispensable for asymmetric synthesis of phenylalanine derivatives. Its trans configuration is essential for silylation-based kinetic resolution. Replace generic 2-arylcyclohexanol analogs with this precision tool for reproducible stereochemical outcomes.

Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
Cat. No. B13908013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-tert-Butylphenyl)cyclohexanol
Molecular FormulaC16H24O
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2CCCCC2O
InChIInChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14-15,17H,4-7H2,1-3H3
InChIKeyMHRLTLNZXOWQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for trans-2-(4-tert-Butylphenyl)cyclohexanol: A High-Lipophilicity Chiral Building Block for Asymmetric Synthesis


trans-2-(4-tert-Butylphenyl)cyclohexanol (CAS 893616-12-1) is a chiral cyclohexanol derivative featuring a bulky 4-tert-butylphenyl substituent at the 2-position in a defined trans configuration [1]. With a molecular weight of 232.36 g/mol, a computed XLogP3-AA of 4.4, and a topological polar surface area of 20.2 Ų, this compound serves as a key intermediate or chiral auxiliary in stereoselective organic synthesis [1]. Its procurement is relevant for research groups developing asymmetric methodologies where the steric and electronic profile of the tert-butylphenyl group provides differentiated performance compared to unsubstituted or less bulky analogs [2].

Why trans-2-(4-tert-Butylphenyl)cyclohexanol Cannot Be Simplified to a Generic 2-Arylcyclohexanol


Substituting trans-2-(4-tert-butylphenyl)cyclohexanol with simpler analogs like trans-2-phenylcyclohexanol or trans-2-(4-methylphenyl)cyclohexanol disregards critical differences in lipophilicity and stereoelectronic influence. The target compound's computed XLogP3-AA of 4.4 represents a >1.7 log unit increase in lipophilicity compared to the unsubstituted phenyl analog (XLogP 2.7) [1][2]. This substantial difference directly affects reaction partitioning, solubility profiles, and chromatographic retention. Furthermore, the unique π-electron density and steric bulk of the para-tert-butyl group modulate diastereoselectivity in auxiliary-controlled alkylation reactions, with stereoselectivity ranging from 20% to >98% depending on the aryl substituent [3]. Such variations underscore that generic substitution within the 2-arylcyclohexanol class is not scientifically justifiable.

Quantitative Differentiation Evidence for trans-2-(4-tert-Butylphenyl)cyclohexanol vs. Key Analogs


Lipophilicity Advantage of trans-2-(4-tert-Butylphenyl)cyclohexanol vs. trans-2-Phenylcyclohexanol

The presence of the para-tert-butyl group on the phenyl ring dramatically increases the compound's lipophilicity. trans-2-(4-tert-Butylphenyl)cyclohexanol has a computed XLogP3-AA value of 4.4 [1]. In contrast, the unsubstituted analog trans-2-phenylcyclohexanol has a reported LogP of approximately 2.7 [2]. This difference of 1.7 log units indicates that the target compound is approximately 50 times more lipophilic.

Lipophilicity Drug Design Chromatographic Retention

Impact of Aryl Substituent on Diastereoselectivity in Hippurate Alkylation

In a systematic study comparing hippurate esters of trans-2-(p-substituted phenyl)cyclohexanols, the stereoselectivity of benzylation was found to vary dramatically from 20% to >98% diastereomeric excess depending on the identity of the para-substituent [1]. The tert-butylphenyl derivative falls within this range of auxiliary-controlled induction, where the π-electron density and steric parameters of the aryl group directly modulate the stereochemical outcome.

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Stereochemical Configuration Defines Reactivity in Silylation-Based Kinetic Resolution

A silylation-based kinetic resolution method exhibits high selectivity for the trans diastereomer of 2-arylcyclohexanols over the cis isomer, enabling selective derivatization of one stereoisomer from a complex mixture [1]. This establishes that the trans configuration of the target compound is a prerequisite for productive engagement in this resolution protocol.

Kinetic Resolution Silylation Enantioselective Synthesis

Price Parity and Scalability Comparison with Methyl Analog

Supplier pricing data indicates that trans-2-(4-tert-butylphenyl)cyclohexanol is commercially available at a scale and price point comparable to its less bulky methyl analog. For a 96% purity grade from a common vendor, the 1g price is identical (8,272 CNY), and the 5g price is identical (21,582 CNY) . The 25g scale shows only a 7.5% premium for the tert-butyl derivative (54,098 CNY vs. 50,226 CNY), indicating that the added steric bulk and lipophilicity do not incur a prohibitive cost barrier.

Procurement Cost Comparison Scale-up

Application Scenarios for trans-2-(4-tert-Butylphenyl)cyclohexanol Based on Differential Evidence


Chiral Auxiliary for Asymmetric α-Amino Acid Synthesis

The compound's established role as a hippurate ester precursor in alkylation reactions [1] makes it applicable for the asymmetric synthesis of phenylalanine derivatives. The tert-butylphenyl group provides a distinct steric and electronic environment that influences the diastereoselectivity of enolate alkylation, with stereoselectivity outcomes highly dependent on the para-substituent choice. Researchers optimizing enantiomeric excess in amino acid synthesis should prioritize this analog when the target selectivity profile matches the steric demand of the tert-butyl group.

Kinetic Resolution of Racemic Alcohols via Enantioselective Silylation

The trans configuration is a prerequisite for the silylation-based kinetic resolution methodology reported by Wang et al. [2], where trans-2-arylcyclohexanols are selectively derivatized over their cis counterparts. This compound serves as a substrate for producing enantiomerically enriched silylated alcohols, a process applicable in the synthesis of chiral building blocks for medicinal chemistry and natural product synthesis.

High-Lipophilicity Intermediate in Medicinal Chemistry

With a computed XLogP3-AA of 4.4 [3], this compound represents a lipophilic fragment that can be incorporated into lead compounds to modulate logD, membrane permeability, and metabolic stability. Its 1.7 log unit lipophilicity increase over the parent trans-2-phenylcyclohexanol [4] offers a quantifiable parameter for property-based drug design, where incremental logP adjustments are often required during lead optimization.

Cosmetic Formulation Research: Skin Irritation Modulation Studies

The compound has been studied for its effectiveness as a skin irritation-reducing agent in cosmetic formulations . While specific in vivo data were not available for this guide, the reported biological property warrants its use as a reference standard or starting material in dermatological formulation research, particularly when the goal is to evaluate the influence of lipophilicity on skin penetration and irritation potential.

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